molecular formula C12H16S2 B1442309 2-Hexylthieno[3,2-b]thiophene CAS No. 944826-48-6

2-Hexylthieno[3,2-b]thiophene

Cat. No.: B1442309
CAS No.: 944826-48-6
M. Wt: 224.4 g/mol
InChI Key: AUAKIVFJBNNOAJ-UHFFFAOYSA-N
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Description

2-Hexylthieno[3,2-b]thiophene is a heterocyclic compound that belongs to the thienothiophene family. Thienothiophenes are known for their stable and electron-rich structures, making them valuable in various scientific and industrial applications. The compound consists of a thieno[3,2-b]thiophene core with a hexyl group attached, which enhances its solubility and processability in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexylthieno[3,2-b]thiophene typically involves the preparation of the thieno[3,2-b]thiophene core followed by the introduction of the hexyl group. One common method involves the cyclization of 3-bromothiophene with a suitable reagent to form the thieno[3,2-b]thiophene core. The hexyl group can then be introduced through a nucleophilic substitution reaction using hexyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Hexylthieno[3,2-b]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hexyl position or the thieno[3,2-b]thiophene core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Hexyl bromide in the presence of potassium carbonate in dimethylformamide.

Major Products Formed

Scientific Research Applications

2-Hexylthieno[3,2-b]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexylthieno[3,2-b]thiophene in electronic applications involves its ability to facilitate charge transport due to its conjugated structure. The presence of the hexyl group enhances solubility and processability, making it suitable for solution-based fabrication techniques. In biological applications, the compound’s electron-rich structure allows it to interact with various molecular targets, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-b]thiophene: The parent compound without the hexyl group.

    2-Ethylhexylthieno[3,2-b]thiophene: A similar compound with an ethylhexyl group instead of a hexyl group.

    Thieno[2,3-b]thiophene: An isomer with a different arrangement of sulfur atoms.

Uniqueness

2-Hexylthieno[3,2-b]thiophene is unique due to the presence of the hexyl group, which enhances its solubility and processability compared to its parent compound, thieno[3,2-b]thiophene. This makes it more suitable for applications in organic electronics and optoelectronics. Additionally, the hexyl group can influence the compound’s interactions with biological targets, potentially enhancing its biological activity .

Properties

IUPAC Name

5-hexylthieno[3,2-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16S2/c1-2-3-4-5-6-10-9-12-11(14-10)7-8-13-12/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAKIVFJBNNOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C(S1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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